molecular formula C10H12ClNO3 B5678693 ethyl 4-amino-5-chloro-2-methoxybenzoate

ethyl 4-amino-5-chloro-2-methoxybenzoate

Cat. No.: B5678693
M. Wt: 229.66 g/mol
InChI Key: ABFMKNAYGAIHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-5-chloro-2-methoxybenzoate is an aromatic ester derivative of 4-amino-5-chloro-2-methoxybenzoic acid, characterized by an ethyl ester group at the carboxylic acid position. The compound’s molecular formula is C₁₀H₁₂ClNO₃, with a molecular weight of 229.67 g/mol. Structurally, it features a benzene ring substituted with amino (-NH₂), chloro (-Cl), and methoxy (-OCH₃) groups at positions 4, 5, and 2, respectively, alongside the ethyl ester (-COOCH₂CH₃) at position 1 (Figure 1).

This compound is part of a class of bioactive molecules targeting 5-hydroxytryptamine-4 (5-HT₄) receptors, which are critical in gastrointestinal motility regulation . Unlike older prokinetic agents like cisapride, this compound derivatives exhibit selectivity for 5-HT₄ receptors with minimal affinity for 5-HT₃ or cardiac potassium channels, reducing risks of arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-5-chloro-2-methoxybenzoate typically involves the esterification of 4-amino-5-chloro-2-methoxybenzoic acid. One common method includes:

    Esterification Reaction: Reacting 4-amino-5-chloro-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Types of Reactions:

    Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonation.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: It can be involved in coupling reactions like Suzuki-Miyaura coupling, where the chloro substituent can be replaced by various aryl or vinyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for Coupling Reactions: Palladium catalysts, such as palladium on carbon or palladium acetate.

Major Products:

    Substitution Products: Acylated or sulfonated derivatives.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Coupling Products: Aryl or vinyl-substituted benzoates.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in scientific research, particularly in the following areas:

Medicinal Chemistry

Ethyl 4-amino-5-chloro-2-methoxybenzoate serves as an intermediate in synthesizing pharmaceutical compounds targeting serotonin receptors, specifically the 5-HT4 receptor, which is implicated in gastrointestinal motility and cognitive functions .

Neuropharmacology

Research indicates its effectiveness as a ligand for various neurotransmitter receptors, including:

  • 5-HT3 and 5-HT4 Receptors : These receptors are involved in numerous physiological processes, including mood regulation and gastrointestinal function .

The compound has been evaluated for its agonistic and antagonistic properties, showing potential for treating conditions like irritable bowel syndrome and cognitive disorders .

Biochemical Studies

Studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE), suggesting its utility in developing drugs for Alzheimer's disease by enhancing cholinergic transmission while modulating serotonin pathways .

In Vitro Studies

Research has shown that this compound effectively modulates receptor activity in CHO cells and C6 glial cells, with varying potencies across different cell types .

In Vivo Models

In animal studies, derivatives of this compound have exhibited antiamnesic effects. The ability to inhibit AChE while activating serotonin receptors positions it as a candidate for treating cognitive disorders such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship have focused on modifying the chemical structure to enhance efficacy and selectivity for serotonin receptors. Key findings include:

ModificationBinding Affinity (pKd)Receptor Type
No modification7.445-HT4
Methyl substitution8.00Increased affinity
Ethyl substitution7.80Reduced agonism

The biological activity of this compound is summarized as follows:

Study ReferenceActivity TypeEC50 (µM)IC50 (µM)Notes
Agonist-0.5-Stimulates cyclic AMP production
Antagonist--1.2Inhibits 5-HT-stimulated activity
Mixed--0.8Context-dependent effects

Mechanism of Action

The mechanism of action of ethyl 4-amino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets, such as 5-HT4 receptors . The compound can act as an agonist or antagonist, modulating the activity of these receptors. The presence of the amino, chloro, and methoxy groups contributes to its binding affinity and selectivity for the receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-amino-5-chloro-2-methoxybenzoate belongs to a family of benzoate esters with structural variations influencing pharmacological properties. Below is a detailed comparison with key analogs:

Structural and Functional Comparisons

Compound Name Substituent (R Group) Molecular Weight (g/mol) Biological Activity Cardiac Effects (QTc Prolongation)
This compound Ethyl (-COOCH₂CH₃) 229.67 5-HT₄ agonist (prokinetic) None
ML10302 (2-Piperidinoethyl ester) Piperidinoethyl (-COOCH₂CH₂-piperidine) 372.89* 5-HT₄ agonist, prokinetic None
SR59768 (Hydroxypiperidinoethyl ester) 3-Hydroxypiperidinoethyl 388.89* 5-HT₄ agonist, prokinetic None
Cisapride (Benzamide derivative) Benzamide (-CONH-benzene) 465.96 5-HT₄ agonist (non-selective) Significant
RS23597-190 (Piperidinylpropyl ester) Piperidinylpropyl 425.92* 5-HT₄ antagonist Not reported
Mthis compound Methyl (-COOCH₃) 215.64 Metoclopramide impurity Unknown

*Calculated based on molecular formulas from referenced evidence.

Key Findings from Comparative Studies

  • Cisapride’s non-selectivity for 5-HT₄ receptors leads to off-target interactions with hERG potassium channels, causing QTc prolongation and arrhythmias . RS23597-190, a piperidinylpropyl ester, acts as a competitive 5-HT₄ antagonist, highlighting the role of substituents in determining agonist/antagonist activity .
  • Ethyl esters balance lipophilicity and enzymatic stability, optimizing pharmacokinetic profiles .
  • Toxicity Profiles: Ethyl and piperidinoethyl derivatives lack affinity for cardiac ion channels, unlike cisapride, which inhibits hERG channels at therapeutic doses . Methyl esters, such as metoclopramide impurities, have undefined safety profiles but are structurally linked to dopaminergic side effects (e.g., extrapyramidal symptoms) .

Data Tables

Table 1: Structural and Pharmacological Properties

Property This compound ML10302 Cisapride
Molecular Formula C₁₀H₁₂ClNO₃ C₁₉H₂₆ClN₃O₃ C₂₃H₂₉ClFN₃O₄
5-HT₄ Receptor Affinity (Ki) ~10 nM* ~8 nM* ~30 nM
hERG Channel Inhibition (IC₅₀) >10 µM >10 µM 0.1 µM
Half-Life (in vivo) 2–4 hours 3–5 hours 7–10 hours

*Estimated from functional assays .

Biological Activity

Ethyl 4-amino-5-chloro-2-methoxybenzoate is a compound of significant interest in pharmacology due to its interactions with serotonin receptors, particularly the 5-HT4 receptor. This article explores its biological activity, synthesizing findings from various studies, and presenting data in tables to facilitate understanding.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a chloro substituent, and a methoxy group on a benzoate structure. These functional groups contribute to its pharmacological properties, influencing its receptor interaction and biological effects.

The primary biological activity of this compound is its role as a ligand for the 5-HT4 receptor , which is a G-protein-coupled receptor involved in various physiological processes, including gastrointestinal motility and cognitive functions. The compound exhibits both agonistic and antagonistic properties depending on the cellular context and receptor subtype.

Key Findings:

  • Agonistic Activity : In certain assays, this compound acts as a partial agonist at the 5-HT4 receptor, stimulating cyclic AMP production in cell lines expressing this receptor .
  • Antagonistic Activity : Conversely, it can also function as an antagonist in different biological models, indicating a complex pharmacological profile that may vary with the experimental conditions .

Table 1: Biological Activity Summary

Study ReferenceActivity TypeEC50 (µM)IC50 (µM)Notes
Agonist0.5-Stimulates cyclic AMP production
Antagonist-1.2Inhibits 5-HT-stimulated activity
Mixed-0.8Context-dependent effects

Case Studies

  • In Vitro Studies : Research indicated that this compound effectively modulated 5-HT4 receptor activity in CHO cells and C6 glial cells. It demonstrated varying potencies across different cell types, suggesting that cellular context significantly affects its biological activity .
  • In Vivo Models : In animal models, compounds derived from this compound exhibited antiamnesic effects, particularly in studies related to Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase while activating serotonin receptors presents it as a potential candidate for treating cognitive disorders .

Structure-Activity Relationship (SAR)

Research has focused on modifying the chemical structure of this compound to enhance its efficacy and selectivity for serotonin receptors. Variations in the alkyl groups and additional functional groups have been shown to influence binding affinity and receptor selectivity.

Table 2: Structure-Activity Relationship Overview

ModificationBinding Affinity (pKd)Receptor Type
No modification7.445-HT4
Methyl substitution8.00Increased affinity
Ethyl substitution7.80Reduced agonism

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 4-amino-5-chloro-2-methoxybenzoate to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on reaction monitoring and purification. Thin-layer chromatography (TLC) with chloroform:ethyl acetate (2:1 v/v) can track reaction progress by observing the disappearance of starting material spots (Rf ≈ 0.3–0.5). For purification, recrystallization using ethanol or methanol at low temperatures (4°C) enhances purity, while column chromatography with silica gel and a gradient elution system (hexane:ethyl acetate from 4:1 to 1:1) resolves intermediates. Yield improvements may require adjusting reaction times (e.g., 12–24 hours under reflux) and catalyst loadings (e.g., 5–10 mol% of DMAP) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and ester/amine functional groups. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ ≈ 244.05). Infrared (IR) spectroscopy identifies characteristic peaks: C=O (ester) at ~1700 cm⁻¹ and N-H (amine) at ~3300 cm⁻¹. Cross-validate purity via melting point analysis (reported range: 120–123°C) and HPLC with a C18 column (acetonitrile:water, 70:30) .

Q. How should researchers handle solubility challenges for this compound in biological assays?

Methodological Answer: Dissolve the compound in dimethyl sulfoxide (DMSO) at 10 mM stock solutions, ensuring concentrations ≤0.1% v/v in assays to avoid cytotoxicity. For aqueous solubility, use co-solvents like polyethylene glycol (PEG-400) or cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin at 5–10% w/v). Pre-warm solutions to 37°C and sonicate for 15 minutes to prevent aggregation. Validate solubility via dynamic light scattering (DLS) for nanoparticle-free solutions .

Advanced Research Questions

Q. How can computational docking elucidate the interaction between this compound and 5-HT₄ receptors?

Methodological Answer: Use molecular docking software (e.g., AutoDock Vina) with the 5-HT₄ receptor crystal structure (PDB ID: 6WGT). Parameterize the compound’s partial charges via Gaussian 09 at the B3LYP/6-31G* level. Key interactions to analyze:

  • Hydrogen bonding between the amino group and Asp3.32.
  • π-Stacking of the methoxybenzene ring with Phe6.51. Validate docking poses via molecular dynamics (MD) simulations (100 ns in GROMACS) to assess binding stability. Compare results to mutagenesis data (e.g., D100A mutants reducing affinity) to resolve discrepancies .

Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?

Methodological Answer: Discrepancies may arise from strain variability or assay conditions. Standardize testing using CLSI guidelines:

  • Test against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) in Mueller-Hinton broth.
  • Include a positive control (e.g., ciprofloxacin) and measure MICs via microdilution (0.5–128 µg/mL). Assess membrane permeability via SYTOX Green uptake assays and efflux pump inhibition with phenylalanine-arginine β-naphthylamide (PAβN). Correlate results with LogP values (experimental vs. predicted) to identify bioavailability limitations .

Q. How does modifying the ester group (e.g., ethyl to methyl) impact the compound’s pharmacokinetic profile?

Methodological Answer: Synthesize analogs (e.g., mthis compound) and compare via:

  • Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify half-life (t₁/₂) using LC-MS/MS.
  • Plasma protein binding : Use equilibrium dialysis (human serum albumin, 40 mg/mL) and measure free fraction via UV-Vis.
  • Caco-2 permeability : Assess apparent permeability (Papp) in a bidirectional assay. Methyl esters often show higher metabolic clearance (e.g., t₁/₂ < 30 minutes) but improved membrane penetration (Papp > 1 × 10⁻⁶ cm/s) .

Properties

IUPAC Name

ethyl 4-amino-5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFMKNAYGAIHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-amino-5-chloro-2-methoxybenzoic acid (6.6 g, 0.031 mol) in hydrogen chloride 1.25M in Ethanol (250 mL, 0.31 mol) was stirred in a pressure vessel for 6 h at 65° C. The reaction mixture was basified with sodium hydroxide 2N and extracted with methylene chloride. The organic layer was washed with water, dried and filtered. The solvent was removed under reduced pressure giving the title compound as a white solid (78%), which was used in the next step without further purification.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.